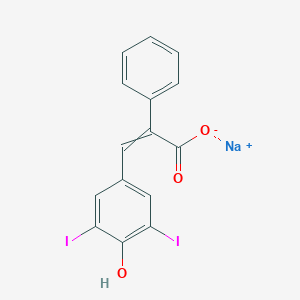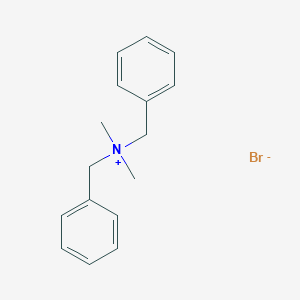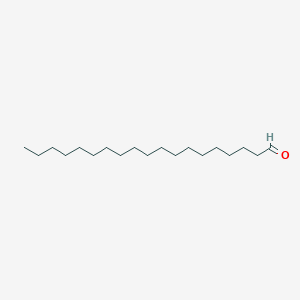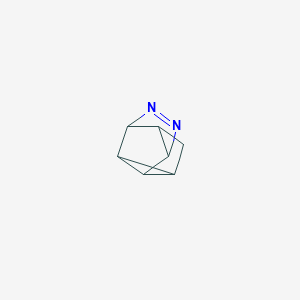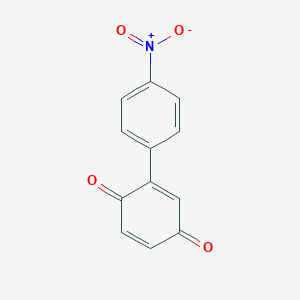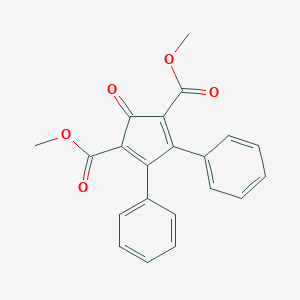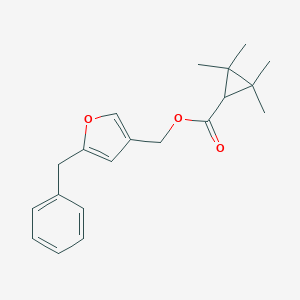![molecular formula C11H20O B095594 2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol CAS No. 16423-26-0](/img/structure/B95594.png)
2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol is a chemical compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol It is characterized by its bicyclic structure, which includes a norbornane skeleton with a hydroxyl group attached to an ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3-dimethylbicyclo[2.2.1]hept-2-ene.
Hydroboration-Oxidation: The double bond in the starting material is subjected to hydroboration-oxidation to introduce the hydroxyl group. This involves the use of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent (CrO3 in H2SO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or tosylates.
Scientific Research Applications
2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The bicyclic structure provides rigidity, affecting the compound’s overall conformation and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-norbornanol: Similar structure with a hydroxyl group on the norbornane skeleton.
3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol: Another compound with a similar bicyclic structure and hydroxyl group.
Uniqueness
2-(6,6-Dimethyl-5-bicyclo[22The endo configuration provides distinct stereochemical properties compared to its exo counterparts .
Properties
CAS No. |
16423-26-0 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethanol |
InChI |
InChI=1S/C11H20O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
DUINBOMGEZFPDK-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(C2)C1CCO)C |
Canonical SMILES |
CC1(C2CCC(C2)C1CCO)C |
Key on ui other cas no. |
16423-26-0 16503-26-7 2226-08-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


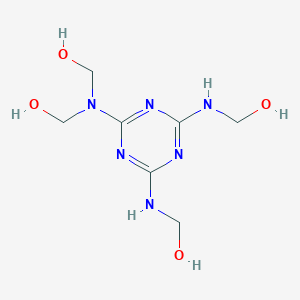
![(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid](/img/structure/B95512.png)
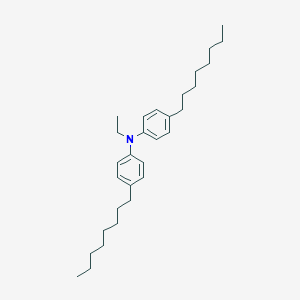
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)
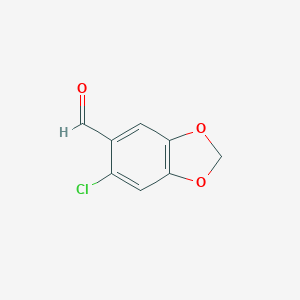
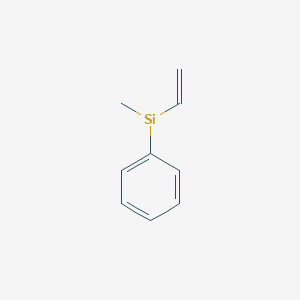
![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)
